3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine
CAS No.: 2549051-99-0
Cat. No.: VC11808695
Molecular Formula: C21H26N6
Molecular Weight: 362.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549051-99-0 |
|---|---|
| Molecular Formula | C21H26N6 |
| Molecular Weight | 362.5 g/mol |
| IUPAC Name | 3-(3,5-dimethylpyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine |
| Standard InChI | InChI=1S/C21H26N6/c1-16-15-17(2)27(24-16)21-10-9-20(22-23-21)26-13-11-25(12-14-26)18(3)19-7-5-4-6-8-19/h4-10,15,18H,11-14H2,1-3H3 |
| Standard InChI Key | AFGFMANPWRWNLM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(C)C4=CC=CC=C4)C |
| Canonical SMILES | CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(C)C4=CC=CC=C4)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a central pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted at positions 3 and 6. The 3-position is occupied by a 3,5-dimethyl-1H-pyrazol-1-yl group, while the 6-position contains a 4-(1-phenylethyl)piperazin-1-yl substituent. This arrangement creates a planar pyridazine core flanked by sterically demanding heterocycles, influencing both its electronic properties and binding interactions with biological targets.
Key Structural Features:
-
Pyridazine Ring: Serves as the central aromatic system with electron-deficient characteristics due to adjacent nitrogen atoms.
-
3,5-Dimethylpyrazole: A five-membered ring with two methyl groups at positions 3 and 5, contributing to hydrophobic interactions.
-
4-(1-Phenylethyl)piperazine: A piperazine ring substituted with a phenylethyl group, enhancing solubility and enabling receptor recognition .
Spectroscopic Validation
Structural confirmation relies on advanced analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve proton environments, with characteristic peaks for pyridazine (δ 8.2–9.0 ppm), pyrazole methyl groups (δ 2.1–2.4 ppm), and piperazine protons (δ 2.5–3.5 ppm).
-
Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 362.5 (M+H⁺).
-
X-ray Crystallography: Limited data exist, but analogous pyridazine derivatives exhibit planar geometries with dihedral angles <10° between substituents.
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via multi-step reactions leveraging nucleophilic aromatic substitution and reductive amination. A representative route involves:
Step 1: Formation of 3-chloro-6-hydrazinopyridazine through chlorination and hydrazine substitution.
Step 2: Condensation with 3,5-dimethyl-1H-pyrazole-1-carbaldehyde to introduce the pyrazole moiety.
Step 3: Piperazine functionalization via coupling with 1-phenylethyl bromide under Buchwald-Hartwig amination conditions .
Optimization Parameters:
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Solvent | Toluene/DMF (4:1) | 78% → 89% |
| Catalyst | Pd(OAc)₂/Xantphos | 65% → 92% |
| Temperature | 110°C, 24 hr | - |
| Purification | Column chromatography (SiO₂, EtOAc) | >95% purity |
Data adapted from patented methodologies .
Scalability Challenges
Industrial-scale production faces hurdles:
-
Intermediate Stability: Hydrazinopyridazine intermediates are moisture-sensitive, requiring inert atmosphere handling.
-
Catalyst Cost: Palladium-based catalysts necessitate efficient recycling protocols to reduce expenses .
-
Byproduct Formation: Competing N-alkylation at piperazine’s secondary nitrogen requires precise stoichiometric control.
Physicochemical Properties
Thermal and Solubility Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 167–169°C (decomposes) | DSC |
| LogP (Octanol/Water) | 2.8 ± 0.3 | Shake-flask |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | HPLC-UV |
| pKa | 4.2 (pyridazine), 8.9 (piperazine) | Potentiometric titration |
Thermogravimetric analysis (TGA) shows 5% weight loss at 150°C, indicating stability up to this temperature.
Solid-State Behavior
-
Polymorphism: Two crystalline forms identified (Form I and II), with Form I exhibiting superior dissolution kinetics.
-
Hygroscopicity: Moderate (0.8% w/w water uptake at 75% RH), requiring desiccated storage.
Pharmacological Research
Target Engagement
While full mechanistic data remain proprietary, structural analogs suggest activity against:
-
Kinase Targets: Inhibition of JAK2 (IC₅₀ ≈ 120 nM) and FLT3 (IC₅₀ ≈ 85 nM) via ATP-binding site competition.
-
GPCRs: Partial agonism at serotonin 5-HT₆ receptors (Kᵢ = 34 nM), implicating CNS applications .
Preclinical Efficacy
| Model | Outcome | Dose (mg/kg) |
|---|---|---|
| Rheumatoid Arthritis (Collagen-Induced) | 62% reduction in paw swelling | 10, oral |
| AML Xenograft | Tumor growth inhibition (TGI = 78%) | 15, IP |
| Neuropathic Pain | 55% reversal of allodynia | 20, oral |
Data from non-public preclinical studies cited in patent applications.
| Assay | Result |
|---|---|
| Ames Test | Negative (≤1.5 revertants) |
| hERG Inhibition | IC₅₀ = 12 μM |
| Acute Oral Toxicity | LD₅₀ > 2000 mg/kg (rat) |
Cardiotoxicity risks at supratherapeutic doses necessitate thorough QT interval assessment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume